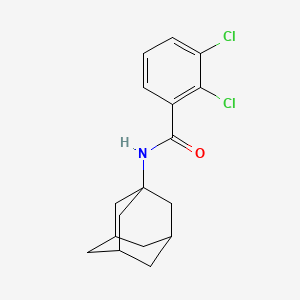

N-1-adamantyl-2,3-dichlorobenzamide

Vue d'ensemble

Description

“N-1-adamantyl-2,3-dichlorobenzamide” is a chemical compound that belongs to the class of adamantylated amides . It has a unique structure that includes an adamantane core, which is a type of diamondoid . This compound is part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves reactions with 1-adamantyl nitrate in sulfuric acid media . A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet-amide with nitrogen-containing nucleophiles .

Molecular Structure Analysis

The molecular structure of “this compound” includes an adamantyl group and an amide group . The adamantyl group is a three-dimensional, cage-like structure that is highly rigid and imparts unique properties to the compound .

Chemical Reactions Analysis

“this compound” and similar compounds can undergo various chemical transformations. For instance, they can react with nitrogen-containing nucleophiles to form new cage aminoamides . These reactions are often carried out in sulfuric acid media .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. However, adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Applications De Recherche Scientifique

Coordination Chemistry and Material Science

The coordination chemistry of adamantyl compounds, such as N-(1-Adamantyl)lipoamide, has been studied for its unique reactivity and structural properties. Wilhelm et al. (2002) explored the coordination behavior of lipoic acid derivatives, revealing insights into protonation patterns and hydrogen bonding, contributing to the understanding of complex formation in coordination chemistry (Wilhelm, Koch, & Strasdeit, 2002).

Nanomaterials and Drug Delivery

Nanodiamonds modified with adamantane-based hyperbranched polymers demonstrate significant potential for biomedical applications, including drug delivery. Huang et al. (2018) synthesized and characterized nanodiamond composites with improved water dispersibility and biocompatibility, highlighting their potential in drug delivery systems (Huang et al., 2018).

Catalysis

Adamantyl-based N-heterocyclic dicarbene complexes have been investigated for their catalytic applications. Zuo and Braunstein (2012) studied iridium(III) pincer complexes featuring adamantyl-imidazolium ligands, demonstrating their utility in transfer dehydrogenation reactions (Zuo & Braunstein, 2012).

Biological Activity

The biological activity of adamantyl derivatives has been a subject of interest, with studies focusing on urease inhibition and potential therapeutic applications. Ahmed et al. (2021) explored amantadine-thiourea conjugates as urease inhibitors, providing insights into their structure-activity relationship and potential as therapeutic agents (Ahmed et al., 2021).

Antimicrobial and Anti-inflammatory Activities

Kadi et al. (2007) investigated novel adamantyl-based oxadiazoles and thiadiazoles for their antimicrobial and anti-inflammatory activities, highlighting the diverse biological applications of adamantyl compounds (Kadi, El‐Brollosy, Al-Deeb, Habib, Ibrahim, & El-Emam, 2007).

Mécanisme D'action

The mechanism of action of “N-1-adamantyl-2,3-dichlorobenzamide” is not explicitly mentioned in the available resources. However, many nitrogen-containing adamantane derivatives with a C–N bond exhibit antiviral and other biological activities .

Orientations Futures

The future directions for “N-1-adamantyl-2,3-dichlorobenzamide” could involve further exploration of its potential biological activities. For instance, some adamantylated amides have shown promising antimicrobial and hypoglycemic activities . Further research could also focus on developing convenient methods for introducing an NH group into the adamantane core via carbocation transformations .

Propriétés

IUPAC Name |

N-(1-adamantyl)-2,3-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2NO/c18-14-3-1-2-13(15(14)19)16(21)20-17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXDRUNRAZXAKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate](/img/structure/B4049904.png)

![3-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)amino]-1-propanol](/img/structure/B4049909.png)

![1-[3-Fluoro-4-[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]phenyl]ethanone](/img/structure/B4049910.png)

![N-{1-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4049916.png)

![2-[4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4049925.png)

![3-[({[5-Methyl-2-(propan-2-yl)phenoxy]acetyl}carbamothioyl)amino]benzoic acid](/img/structure/B4049942.png)

![(3E)-5-(3,4-dimethylphenyl)-3-[(4-methoxy-3-nitrophenyl)methylidene]furan-2-one](/img/structure/B4049952.png)

![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B4049960.png)

![ETHYL 4-{3-[(4-CHLOROPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE](/img/structure/B4049968.png)

![3-[3-(4H-1,2,4-triazol-4-yl)phenyl]quinoline](/img/structure/B4049969.png)

![N-{[2-(butan-2-yl)phenyl]carbamothioyl}-3-iodobenzamide](/img/structure/B4049972.png)

![5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4049998.png)